2-Chloro-3,5-difluorobenzotrifluoride CAS 69695-80-9 physicochemical properties
2-Chloro-3,5-difluorobenzotrifluoride CAS 69695-80-9 physicochemical properties
An In-depth Technical Guide to 2-Chloro-3,5-difluorobenzotrifluoride (CAS 69695-80-9) for Advanced Research Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Chloro-3,5-difluorobenzotrifluoride, a fluorinated aromatic compound of significant interest in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide delves into the core physicochemical properties, experimental characterization protocols, and the scientific rationale behind its application as a strategic building block in molecular design.
Strategic Importance in Molecular Design
2-Chloro-3,5-difluorobenzotrifluoride belongs to a class of "fluorinated building blocks" that are instrumental in the synthesis of novel pharmaceutical agents and advanced materials. The strategic placement of fluorine atoms and the trifluoromethyl (CF₃) group on the benzotrifluoride scaffold imparts unique electronic and metabolic properties to parent molecules.
The trifluoromethyl group is a well-established bioisostere for various functional groups, enhancing metabolic stability by blocking sites of oxidation, increasing lipophilicity to improve membrane permeability, and modulating the pKa of nearby functionalities.[1] The chloro- and fluoro-substituents provide additional handles for synthetic modification and fine-tuning of electronic properties, which can be critical for optimizing ligand-receptor binding interactions. The inclusion of such halogenated motifs is a cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs containing chlorine or fluorine.[2][3]
Core Physicochemical Properties
A precise understanding of the physicochemical profile of 2-Chloro-3,5-difluorobenzotrifluoride is essential for its effective use in synthesis and for predicting the properties of its derivatives. While specific experimental data for this exact isomer is sparse, properties can be reliably estimated based on closely related structures and computational models.
| Property | Value / Description | Source / Note |
| CAS Number | 69695-80-9 | - |
| Molecular Formula | C₇H₂ClF₄ | Derived from structure |
| Molecular Weight | 216.54 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid or solid | Inferred from similar compounds[4][5] |
| Boiling Point | ~150-160 °C (at 760 Torr) | Estimated based on analogs like 2-chloro-5-fluorobenzotrifluoride[6] |
| Density | ~1.4 - 1.5 g/cm³ | Estimated based on analogs[6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of halogenated aromatics |
| Calculated LogP | ~4.0 - 4.5 | Estimated using computational models based on similar structures[7] |
Molecular Structure Visualization
The arrangement of the substituents on the aromatic ring is critical to the molecule's reactivity and steric profile.
Caption: Molecular structure of 2-Chloro-3,5-difluorobenzotrifluoride.
Synthesis and Reactivity Profile
2-Chloro-3,5-difluorobenzotrifluoride is typically synthesized through multi-step routes involving halogenation and nitration of benzotrifluoride precursors. A plausible synthetic strategy involves the nitration of a dichlorobenzotrifluoride followed by nucleophilic aromatic substitution or other functional group interconversions.[8][9][10] The presence of the electron-withdrawing CF₃ group deactivates the ring towards electrophilic substitution, often requiring harsh conditions for reactions like nitration.[9] Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group. The chlorine atom can serve as a leaving group in such reactions or as a handle for cross-coupling chemistries.
Experimental Protocols for Physicochemical Characterization
To ensure reproducibility and accuracy in research, standardized protocols for determining key physicochemical parameters are essential.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
This protocol determines the equilibrium solubility of the compound in water, a critical parameter for assessing bioavailability and environmental fate. The "excess solid" approach ensures that a saturated solution is achieved.[11]
Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of 2-Chloro-3,5-difluorobenzotrifluoride to a known volume (e.g., 10 mL) of deionized water in a glass vial. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[12][13] The extended time is necessary to overcome slow dissolution kinetics.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear aqueous supernatant. This sample must be free of any solid particles.
-
Quantification: Dilute the aqueous sample with a suitable solvent (e.g., acetonitrile) and analyze the concentration of the compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection. The calibration curve must be prepared using standards of known concentrations.
Caption: Workflow for experimental determination of aqueous solubility.
Protocol 2: Determination of LogP via the Shake-Flask Method
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method remains the gold standard for its determination.[14][15]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination) in a separatory funnel for 24 hours.[16] Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Compound Partitioning: Prepare a stock solution of 2-Chloro-3,5-difluorobenzotrifluoride in pre-saturated n-octanol. Add a small volume of this stock to a vial containing known volumes of pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake or rotate gently for at least 1 hour to allow the compound to partition between the two phases.[16]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase.
-
Quantification and Calculation: Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a calibrated HPLC-UV method. The partition coefficient (P) is calculated as the ratio of these concentrations. LogP is the base-10 logarithm of P.[17]
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)
-
Caption: Experimental workflow for LogP determination via shake-flask method.
Safety and Handling
As with all halogenated aromatic compounds, 2-Chloro-3,5-difluorobenzotrifluoride should be handled with care in a well-ventilated fume hood. Based on safety data for structurally similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][18][19][20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-3,5-difluorobenzotrifluoride is a valuable and versatile building block for chemical synthesis. Its unique combination of chloro, fluoro, and trifluoromethyl substituents provides a powerful tool for modulating the steric and electronic properties of target molecules. A thorough understanding of its physicochemical properties, supported by robust experimental characterization as outlined in this guide, is paramount for its successful application in the rational design of next-generation pharmaceuticals and advanced materials.
References
-
21 (Source: General Chemistry Publication)
-
12 (Source: University Lab Manual)
-
22 (Source: Educational Resource)
-
16 (Source: Enamine)
-
14 (Source: Encyclopedia MDPI)
-
13 (Source: Chemistry LibreTexts)
-
23 (Source: Longdom Publishing)
-
11 (Source: Life Chemicals Blog)
-
24 (Source: Capot Chemical)
-
17 (Source: ACD/Labs)
-
15 (Source: PubMed)
-
18 (Source: Thermo Fisher Scientific)
-
25 (Source: CPAchem)
-
4 (Source: Sigma-Aldrich)
-
8 (Source: Google Patents)
-
9 (Source: Patsnap)
-
19 (Source: Apollo Scientific)
-
20 (Source: TCI Chemicals)
-
2 (Source: PMC)
-
6 (Source: ChemicalBook)
-
10 (Source: ChemicalBook)
-
7 (Source: PubChem)
-
1 (Source: PMC)
-
26 (Source: Google Patents)
-
5 (Source: Sigma-Aldrich)
-
(Source: Thieme Chemistry)
-
3 (Source: MDPI)
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. 2-Chloro-5-fluorobenzotrifluoride AldrichCPR 89634-75-3 [sigmaaldrich.com]
- 5. 2-Chloro-5-fluorobenzotrifluoride | 89634-75-3 [sigmaaldrich.com]
- 6. 2-CHLORO-5-FLUOROBENZOTRIFLUORIDE CAS#: 89634-75-3 [m.chemicalbook.com]
- 7. 2-Chloro-4-fluorobenzotrichloride | C7H3Cl4F | CID 20158503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. acdlabs.com [acdlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. tcichemicals.com [tcichemicals.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. longdom.org [longdom.org]
- 24. capotchem.cn [capotchem.cn]
- 25. bg.cpachem.com [bg.cpachem.com]
- 26. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
